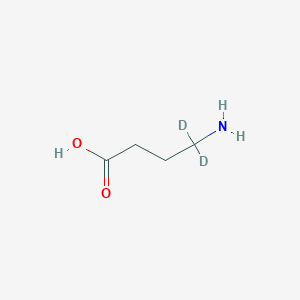

4-Aminobutyric-4,4-d2 Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4,4-dideuteriobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-2-4(6)7/h1-3,5H2,(H,6,7)/i3D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCSSZJGUNDROE-SMZGMGDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Stable Isotope Labeling in Modern Biochemical Research

Stable isotope labeling is a powerful technique that has become indispensable in modern biochemical and metabolic research. diagnosticsworldnews.comsilantes.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. metsol.com The core principle of this method involves the incorporation of heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. diagnosticsworldnews.commetsol.com These labeled molecules are chemically identical to their natural counterparts and participate in biological processes in the same manner. metsol.com

The key advantage of stable isotope labeling lies in the ability to trace the metabolic fate of these labeled molecules through complex biochemical pathways. silantes.comsilantes.com By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can distinguish the labeled compounds from their unlabeled endogenous counterparts based on their mass difference. diagnosticsworldnews.comnih.govnih.gov This allows for the precise quantification of metabolic fluxes, the elucidation of metabolic pathways, and the study of the dynamics of biomolecules such as proteins, lipids, and nucleic acids. diagnosticsworldnews.comnih.gov

The applications of stable isotope labeling are vast and continue to expand. In metabolomics, it aids in the identification of novel metabolites and the measurement of metabolic network dynamics. nih.gov In drug development, it is used to study the absorption, distribution, metabolism, and excretion (ADME) of new pharmaceutical compounds. diagnosticsworldnews.comacs.org Furthermore, stable isotope labeling is crucial for quantitative proteomics and for understanding the pathophysiology of various diseases by tracking metabolic disruptions. diagnosticsworldnews.commetsol.com

Fundamental Principles of Deuterium As a Metabolic Tracer

Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, serves as a valuable metabolic tracer due to its unique properties. wikipedia.org Discovered by Harold Urey in 1931, deuterium contains a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (B1232500) (¹H). wikipedia.org This significant mass difference allows for its easy detection and differentiation from endogenous hydrogen using mass spectrometry and NMR spectroscopy. wikipedia.org

When a deuterium-labeled compound is introduced into a biological system, it follows the same metabolic pathways as its non-deuterated counterpart. wikipedia.org This allows researchers to track the movement and transformation of the labeled molecule, providing insights into metabolic rates and pathways. nih.gov One of the key advantages of using deuterium is its low natural abundance (approximately 0.0115%), which results in a very low background signal, enhancing the sensitivity of detection for the administered labeled substrate. nih.gov

A significant aspect of using deuterium as a tracer is the kinetic isotope effect (KIE). plos.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. wikipedia.org While this effect needs to be considered in data interpretation, it can also be exploited to study rate-limiting steps in metabolic pathways and to intentionally slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. nih.govportico.org Deuterated compounds, including deuterated water (D₂O), are routinely used as tracers to study the metabolism of various biomolecules, including proteins, lipids, and neurotransmitters. nih.govphysoc.org

Overview of 4 Aminobutyric 4,4 D2 Acid As a Probe in Biological Systems

4-Aminobutyric-4,4-d2 acid is a deuterated analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orghimedialabs.com In this labeled compound, two hydrogen atoms on the fourth carbon atom of GABA are replaced with deuterium (B1214612) atoms. cymitquimica.com This specific labeling makes it a valuable tool for researchers studying the neurochemistry and metabolism of GABA. medchemexpress.com

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based analyses of GABA levels in biological samples. researchgate.net By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the endogenous levels of GABA, correcting for any sample loss during preparation and analysis. nih.gov This technique has been successfully used to measure GABA concentrations in various biological matrices, including plasma and brain microdialysates. researchgate.netresearchgate.net

Beyond its use as an internal standard, this compound and other deuterated GABA analogs can be used to trace the metabolic fate of exogenous GABA. nih.gov For instance, studies have used deuterium-labeled GABA to investigate its uptake, translocation, and conversion to other metabolites like succinic acid in various biological systems. nih.govnih.gov These studies help to differentiate between the exogenously applied GABA and the endogenous pool, providing clearer insights into its metabolic pathways. nih.gov The ability to distinguish the labeled GABA and its metabolites from their unlabeled counterparts via mass spectrometry is crucial for these investigations. nih.gov

Historical Context and Evolution of Deuterated Neurotransmitter Analogs in Research

Strategies for Site-Specific Deuterium Incorporation at the 4,4-Positions

Achieving site-specific deuteration is paramount in the synthesis of labeled compounds to avoid ambiguity in metabolic or mechanistic studies. researchgate.net For this compound, the primary strategy involves the use of a deuterated reducing agent to transform a precursor containing a carbonyl group or a related functional group at the C4 position. A common and effective approach is the reduction of a suitable carboxylic acid derivative, such as an ester or an acid chloride, using a powerful deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄).

For instance, a synthetic pathway could start from succinic acid or its derivatives. Succinic semialdehyde, or a protected form thereof, can be subjected to a reductive amination process using a deuteride source. This introduces the deuterium atoms at the C4 position while simultaneously forming the amine group, leading directly to the desired carbon-nitrogen backbone. The choice of precursor and deuterating agent is critical to prevent unwanted side reactions or isotopic scrambling. nih.gov

Precursor-Based Synthesis Routes Utilizing Deuterated Reagents

The most direct methods for preparing this compound rely on building the molecular framework from precursors that are either already deuterated or are transformed using deuterated reagents.

A well-established route to GABA involves the ring-opening of γ-butyrolactone. researchgate.net This method can be adapted to produce the 4,4-d2 isotopologue by starting with γ-butyrolactone-4,4-d2. The synthesis of this deuterated precursor is the key step. It can be prepared by the reduction of succinic anhydride (B1165640) or a derivative like ethyl succinyl chloride with a strong deuteride reagent (e.g., LiAlD₄) to yield butane-1,1,4,4-d4-diol, which is subsequently oxidized and cyclized to form the deuterated lactone.

Once γ-butyrolactone-4,4-d2 is obtained, it can be reacted with a nitrogen source. A common method is the Gabriel synthesis, where the lactone is opened by reaction with potassium phthalimide, followed by hydrolysis to release the free aminobutyric acid. researchgate.net

Table 1: Illustrative Reaction Scheme from Deuterated Butyrolactone

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Succinic Anhydride | Lithium Aluminum Deuteride (LiAlD₄) | Butane-1,1,4,4-d4-diol |

| 2 | Butane-1,1,4,4-d4-diol | Oxidizing Agent (e.g., PCC) | γ-Butyrolactone-4,4-d2 |

Routes involving aminonitrile intermediates offer another versatile approach. While some methods describe the synthesis of GABA from precursors like 4-azido-butyronitrile in deuterated water (D₂O), these conditions typically promote H/D exchange at the carbon alpha to the nitrile (and subsequent carboxylate), leading to C2 deuteration rather than C4. chemicalbook.com

To achieve specific C4 deuteration, a strategy must be employed where the two deuterium atoms are installed at the C4 position from the outset. This can be accomplished by starting with a precursor like 3-cyanopropanoic acid. The carboxylic acid group can be reduced to a 1,1-dideuterio alcohol using a reagent like samarium(II) iodide in D₂O or via conversion to an acyl halide followed by reduction with a deuteride. This intermediate, 4-hydroxy-4,4-d2-butanenitrile, can then be converted to the final product by transforming the hydroxyl group into an amine. An alternative is the reduction of the nitrile in 4-oxo-butyronitrile (3-cyanopropanal) with a deuterated hydride source, followed by reductive amination.

Synthesis from Deuterated Butyrolactone Derivatives

Deuterium Exchange Methods for this compound Synthesis

Deuterium exchange reactions provide a pathway to introduce deuterium into a molecule post-synthesis. These methods can be catalyzed by acids, bases, or metals. cardiff.ac.uknih.gov However, for GABA, most simple exchange methods are not suitable for selective C4 deuteration due to the electronic properties of the molecule.

The protons on the carbon atom alpha to a carboxylic acid are acidic enough to be exchanged for deuterium in a D₂O medium, particularly under basic or acidic conditions or at elevated temperatures. researchgate.net This process occurs via the formation of an enolate or enol intermediate. For 4-aminobutyric acid, this method would lead to the deuteration at the C2 position, yielding 4-aminobutyric-2,2-d2 acid, not the 4,4-d2 isomer. sigmaaldrich.com While this is a valid and efficient method for producing the C2-labeled isotopologue, it is not applicable for the synthesis of this compound. The synthesis of α-deuterated carboxylic acids can also be achieved by H/D exchange in malonic acids followed by decarboxylation in D₂O. researchgate.net

Evaluation of Novel Chemical Transformations for Deuterated GABA Production

The development of new methods for introducing deuterium into organic molecules is a significant area of research. For the synthesis of deuterated GABA, several innovative transformations have been explored, ranging from metal-catalyzed hydrogen-deuterium (H-D) exchange to biocatalytic approaches. These methods offer alternatives to traditional multi-step syntheses that may involve harsh reagents and produce significant waste.

One novel approach involves a one-pot synthesis in a deuterated solvent system. For instance, the synthesis of GABA can be achieved from 4-azido-butyronitrile using trisodium (B8492382) thiophosphate in deuterium oxide (D₂O), followed by hydrolysis with sodium deuteroxide in D₂O. chemicalbook.com This method, conducted at elevated temperatures, utilizes D₂O as the deuterium source, which can facilitate deuterium exchange at specific carbon positions during the reaction sequence. The reaction proceeds in two stages, first the reduction of the azide, followed by the hydrolysis of the nitrile to a carboxylic acid.

Another significant advancement lies in the use of heterogeneous catalysis for H-D exchange. An environmentally benign catalytic system using Palladium on carbon (Pd/C) with aluminum in D₂O has been described for the chemo- and regioselective deuteration of amino acids and other building blocks. mdpi.com This method generates deuterium gas in situ from the reaction between aluminum and D₂O, which is then utilized by the palladium catalyst to facilitate the H-D exchange. The simplicity, safety, and use of readily available materials make this a highly attractive and sustainable option for producing deuterated compounds. mdpi.com

Biocatalysis represents a frontier in selective deuteration. Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, such as certain α-oxo-amine synthases, have demonstrated the ability to catalyze the reversible deprotonation of α-amino acids. nih.gov When these enzymatic reactions are conducted in D₂O, the generated quinonoid intermediate can be deuterated by the solvent or a deuterated catalytic lysine (B10760008) residue before being released from the active site. nih.gov This biocatalytic approach offers high stereoselectivity and operates under mild, sustainable conditions, avoiding the need for protecting groups. nih.gov Similarly, a dual-protein catalysis system has been shown to achieve site-selective deuteration at both the Cα and Cβ positions of various amino acids. wisc.edu While these examples focus on other positions, the principle of leveraging enzymatic systems for site-specific H-D exchange is a promising avenue for producing specifically labeled GABA isotopologues.

The table below summarizes key aspects of these novel transformations evaluated for the production of deuterated GABA and related compounds.

| Transformation Method | Key Reagents/Catalysts | Deuterium Source | Key Findings & Research Details | Reference |

|---|---|---|---|---|

| One-Pot Azide Reduction & Nitrile Hydrolysis | Trisodium thiophosphate, Sodium deuteroxide | Deuterium Oxide (D₂O) | A two-stage reaction performed in an NMR tube. The first stage involves heating 4-azido-butyronitrile with trisodium thiophosphate in D₂O at 90 °C for 3 hours. The second stage involves adding sodium deuteroxide in D₂O and heating at 90 °C for 16 hours to yield the deuterated acid. | chemicalbook.com |

| Heterogeneous Catalytic H-D Exchange | Palladium on Carbon (Pd/C), Aluminum (Al) powder | Deuterium Oxide (D₂O) | This system generates D₂ gas in situ. The reaction is carried out in a microwave reactor, and the procedure is noted for its high selectivity, efficiency, simplicity, and safe nature, presenting an environmentally friendly alternative to other methods. | mdpi.com |

| Biocatalytic Deuteration (α-oxo-amine synthase) | SxtA AONS enzyme, Pyridoxal phosphate (PLP) | Deuterium Oxide (D₂O) | This enzymatic method achieves site- and stereoselective deuteration of α-amino acids and their methyl esters. It offers advantages such as precise stereoselectivity, elimination of protecting groups, and mild reaction conditions. | nih.gov |

| Dual-Protein Biocatalysis | Aminotransferase (DsaD) and partner protein (DsaE) | Deuterium Oxide (D₂O) | This system catalyzes site-selective H/D exchange at both Cα and Cβ positions of amino acids. Reactions without the DsaE partner protein result exclusively in Cα-deuteration, demonstrating the tunability of the system for specific labeling patterns. | wisc.edu |

These novel transformations highlight a shift towards more sophisticated and sustainable methods for synthesizing deuterated compounds. The evaluation of such techniques is crucial for producing specifically labeled molecules like this compound for various scientific applications. While direct synthesis of this compound was not the primary outcome in all evaluated studies, the principles underlying these transformations provide a strong foundation for developing targeted synthetic routes. For example, catalytic H-D exchange methods could potentially be optimized to target the C4 position of GABA or a suitable precursor. Similarly, the substrate scope of biocatalytic systems could be explored or engineered to accommodate GABA and achieve deuteration at the desired position.

Mass Spectrometry (MS) Applications in Deuterated GABA Research

Mass spectrometry stands as a cornerstone for the analysis of deuterated GABA, offering high sensitivity and specificity. Various hyphenated MS techniques are utilized to differentiate and quantify this compound from its endogenous, non-labeled counterpart.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotope Tracing and Metabolite Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds, making it well-suited for the analysis of derivatized amino acids like GABA. In the context of deuterated GABA research, GC-MS plays a crucial role in tracing the metabolic fate of exogenously applied this compound.

To facilitate GC-MS analysis, GABA and its deuterated analogues are typically derivatized to increase their volatility. A common derivatization agent is methyl chloroformate (MCF). nih.gov The derivatization process allows for the clear distinction between the labeled and non-labeled forms of GABA based on their mass-to-charge (m/z) ratios. For instance, the parent ion of derivatized, non-labeled GABA is observed at an m/z of 175, while the D6-GABA standard shows a parent ion at an m/z of 181, indicating the presence of six deuterium atoms. nih.gov This mass shift enables researchers to track the uptake, translocation, and metabolism of the deuterated GABA. nih.gov

Furthermore, GC-MS can identify metabolites downstream of GABA. For example, studies have shown that D6-GABA can be metabolized to D4-labeled succinic acid, which can be detected by a characteristic peak and mass spectrum, distinguishing it from endogenous succinic acid. nih.gov This capability is vital for elucidating the metabolic pathways involving GABA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying molecules in complex biological matrices. researchgate.netwur.nlresearchgate.net This method is particularly advantageous for the analysis of non-volatile and thermally labile compounds like GABA, often without the need for derivatization. oup.com

In LC-MS/MS, analytes are first separated by liquid chromatography and then ionized and fragmented in the mass spectrometer. The selection of specific precursor-to-product ion transitions in a technique called multiple reaction monitoring (MRM) provides exceptional specificity. nih.gov For GABA, the transition of m/z 104 to 69 is often monitored, while for d2-GABA, the transition is m/z 106 to 71. nih.gov This allows for the simultaneous and accurate quantification of both the analyte and its deuterated internal standard.

The high sensitivity of LC-MS/MS makes it suitable for measuring low concentrations of GABA in various biological samples, including plasma and cerebrospinal fluid (CSF). researchgate.netnih.govresearchgate.net For instance, a validated UPLC-MS/MS method for human plasma demonstrated a lower limit of quantification (LLOQ) of 3.4 ng/mL for GABA. wur.nlresearchgate.net

Role of this compound as an Internal Standard in Isotope Dilution Mass Spectrometry

One of the most critical applications of this compound is its use as an internal standard in isotope dilution mass spectrometry (IDMS). researchgate.netoup.comnih.gov IDMS is considered a gold standard for quantitative analysis due to its high precision and accuracy. In this method, a known amount of the isotopically labeled standard (e.g., this compound or other deuterated GABA variants like GABA-d6) is added to the sample at the beginning of the analytical process. oup.comqmx.com

The internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and variations during sample preparation and analysis. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, compensating for any losses or inconsistencies during the analytical workflow. nih.govoup.com This approach has been successfully used to determine GABA concentrations in diverse matrices, from food products to human cerebrospinal fluid. oup.comnih.gov

Table 1: Mass Spectrometry Methods for Deuterated GABA Analysis

| Technique | Application | Key Findings |

|---|---|---|

| GC-MS | Isotope tracing and metabolite identification | Differentiates between exogenous D6-GABA and endogenous GABA after derivatization. nih.gov Identifies downstream metabolites like D4-labeled succinic acid. nih.gov |

| LC-MS/MS | Sensitive and selective quantification | Allows for direct quantification of GABA in biological fluids without derivatization. oup.com Achieves low limits of detection in complex matrices. wur.nlresearchgate.net |

| IDMS | High-precision quantification | Uses deuterated GABA as an internal standard to correct for analytical variability, ensuring accurate measurements. oup.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated GABA Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-invasive technique used to study deuterated compounds. It provides detailed information about the structure, dynamics, and metabolic fate of molecules.

Direct Deuterium (2H) NMR Spectroscopy for Metabolic Flux Analysis

Direct detection of the deuterium nucleus (2H NMR) is a non-invasive method to track the metabolic fate of deuterated substrates in vivo. biorxiv.orgnih.gov Following the administration of a 2H-labeled compound like deuterated glucose, 2H NMR can monitor the appearance of the deuterium label in various downstream metabolites, including glutamate (B1630785), glutamine, and GABA. biorxiv.orgismrm.org

This technique, also known as Deuterium Metabolic Imaging (DMI), allows for the three-dimensional mapping of metabolic processes in living tissues. nih.gov Despite the low natural abundance and smaller gyromagnetic ratio of deuterium compared to protons, the short relaxation times of deuterium permit rapid data acquisition. nih.gov DMI has been used to visualize tumor burden and response to therapy by monitoring metabolic fluxes. oup.com

Indirect Proton (1H) NMR Spectroscopy for Detection of Deuterated Metabolites and Neurochemical Profiling

Proton (1H) NMR spectroscopy is a widely used technique for identifying and quantifying metabolites in biological samples. mdpi.comubc.ca In the context of deuterated GABA studies, 1H NMR can be used indirectly to detect the incorporation of deuterium into metabolites. When a proton in a molecule is replaced by a deuteron, the corresponding signal in the 1H NMR spectrum disappears. ismrm.org

This "signal loss" can be used to track the metabolic conversion of a deuterated substrate. For example, after administering [6,6′-2H2]-glucose, a decrease in the 1H NMR signals of glutamate, glutamine, and GABA indicates the incorporation of deuterium into these molecules. ismrm.org This approach, sometimes referred to as exchanged-label turnover (eMRS), allows for the monitoring of neural metabolism using conventional 1H MRS methodologies. ismrm.org While challenges exist due to overlapping resonances from other brain metabolites, spectral editing techniques can help to resolve the GABA signals. researchgate.net

Table 2: NMR Spectroscopy Techniques for Deuterated GABA Studies

| Technique | Principle | Application |

|---|---|---|

| Direct 2H NMR (DMI) | Direct detection of the deuterium nucleus. | Non-invasively tracks the metabolic fate of deuterated substrates in vivo. biorxiv.orgnih.gov |

| Indirect 1H NMR | Detection of the disappearance of a proton signal upon deuteration. | Monitors the incorporation of deuterium into metabolites like GABA. ismrm.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 4-Aminobutyric-d6 Acid | |

| Acetic Acid | |

| Alanine | |

| Asparagine | |

| Choline | |

| Fumaric Acid | |

| Glucose | |

| Glutamic Acid | |

| Glutamine | |

| Proline | |

| Succinic Acid | |

| Sucrose | |

| Trigonelline |

Carbon-13 (13C) NMR Spectroscopy in Conjunction with Deuteration for Comprehensive Metabolic Network Mapping

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules by providing information about the carbon skeleton. When used with stable isotope tracers like 13C-labeled substrates, it becomes an invaluable tool for metabolic profiling, allowing for the simultaneous assessment of substrate fluxes within various metabolic pathways. nih.gov The integration of deuteration with 13C NMR offers additional advantages in mapping complex metabolic networks.

The basic principles of 13C NMR are similar to other magnetic resonance methods. cambridge.org Although 13C has a low natural abundance (about 1.1%) and a lower magnetogyric ratio compared to protons, making it less sensitive, these limitations can be overcome with modern NMR instrumentation and techniques. cambridge.org The use of deuterated solvents is standard practice to avoid interference from solvent signals.

In metabolic studies, cells or organisms are supplied with a 13C-labeled substrate, and the distribution of the 13C label in various metabolites is analyzed by NMR. nih.gov This provides detailed insights into the activity of different metabolic pathways. nih.govmdpi.com For instance, using [1,2-13C2]glucose allows for the detailed analysis of pathways like the pentose (B10789219) phosphate pathway and the TCA cycle by examining the isotopomer distribution in metabolites such as lactate, glutamate, and proline. nih.gov

The presence of deuterium in a molecule like this compound can influence the 13C NMR spectrum. The C-D coupling can lead to splitting of the carbon signals and can also affect the relaxation times of the carbon nuclei. While this can add complexity to the spectra, it also provides a unique signature that can be exploited for specific analytical purposes. The combination of 13C labeling and deuteration can provide complementary information, as each isotope can be detected and quantified independently, a distinct advantage over mass spectrometry. cambridge.org

Chromatographic Separation Techniques for Deuterated GABA Analysis

Chromatographic techniques are fundamental for the separation and quantification of this compound, particularly from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Methods for Complex Biological Matrices

HPLC is a widely used technique for the analysis of GABA and its deuterated analogues in various biological samples, including plasma, cerebrospinal fluid (CSF), and tissue extracts. researchgate.netnih.govnih.gov Due to the polar nature of GABA, reversed-phase columns can exhibit poor retention. wur.nl Therefore, method development often focuses on optimizing mobile phase composition and pH to achieve adequate separation from other endogenous compounds. nih.gov

A key challenge in analyzing underivatized GABA is its low UV absorbance and poor ionization efficiency in mass spectrometry. To overcome this, pre-column derivatization is a common strategy. nih.gov Various derivatization reagents, such as dansyl chloride and 7-fluoro-4-nitrobenzoxadiazole (NBD-F), are used to enhance the chromatographic retention and detection sensitivity of GABA. researchgate.netnih.gov

For quantitative analysis, this compound often serves as an ideal internal standard. researchgate.netnih.gov Its chemical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample preparation, derivatization, and chromatographic separation. The mass difference allows for its distinct detection by a mass spectrometer, enabling accurate quantification of the native GABA. researchgate.net

Table 1: HPLC Methods for GABA Analysis

| Feature | Method 1 | Method 2 |

|---|---|---|

| Technique | Capillary LC/Tandem Mass Spectrometry | HPLC with Fluorescence Detection |

| Internal Standard | gamma-aminobutyric acid-2,2-D(2) | Not specified |

| Derivatization Reagent | 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | Dansyl chloride |

| Matrix | Human plasma and CSF | Plant foods and medicinal plants |

| Key Finding | A sensitive and reliable method for GABA determination with a detection limit of 5.00 ng/mL. researchgate.net | Successful validation for GABA and glutamic acid quantification in various plant materials. nih.gov |

This interactive table summarizes key features of different HPLC methods used for the analysis of GABA, highlighting the use of deuterated internal standards and derivatization agents.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

UPLC, a more recent advancement in liquid chromatography, utilizes smaller particle size columns (typically <2 µm) to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. diva-portal.org UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) has become a powerful tool for the quantification of neurotransmitters like GABA in biological fluids. wur.nldiva-portal.org

Similar to HPLC, UPLC methods for GABA analysis often employ reversed-phase chromatography. wur.nlacs.org The use of sub-2 µm particle columns in UPLC allows for more efficient separations, leading to sharper and more symmetrical peaks, which enhances the precision of quantification. diva-portal.org

In a validated UPLC-MS/MS method for the simultaneous determination of GABA and glutamic acid in human plasma, 4-Aminobutyric-2,2-d2 Acid was used as the internal standard. wur.nl This method demonstrated sufficient sensitivity and accuracy to quantify endogenous plasma concentrations of GABA. wur.nl The separation was achieved on a C18 reversed-phase column with a gradient elution. wur.nlacs.org

Table 2: UPLC-MS/MS Method Parameters for GABA Analysis

| Parameter | Value |

|---|---|

| Chromatography | Acquity UPLC HSS reversed phase C18 column wur.nl |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and 0.1% formic acid wur.nlacs.org |

| Detection | Electrospray ionization and selective reaction monitoring wur.nl |

| Internal Standard | gamma-aminobutyric acid-2,2-d2 wur.nl |

| Linear Range (GABA) | 3.4 to 2500 ng/mL wur.nl |

This interactive table details the parameters of a UPLC-MS/MS method for GABA analysis, showcasing the conditions used for chromatographic separation and detection.

Derivatization Strategies for Improved Chromatographic Performance and Detection

Derivatization is a crucial step in the analysis of small, polar molecules like GABA, especially when using gas chromatography (GC) or when enhanced sensitivity is required for LC-MS. nih.govtaylorandfrancis.com The primary goals of derivatization are to increase the volatility of the analyte for GC analysis, improve chromatographic peak shape, and enhance ionization efficiency for mass spectrometric detection. researchgate.netnih.gov

Several derivatization reagents are available for amino acids like GABA. For GC-MS analysis, silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. taylorandfrancis.comnih.gov A novel approach involves using a deuterated derivatization agent, d9-MSTFA, to create internal standards for each metabolite, which can improve the precision of quantification. nih.gov In plant studies, methyl chloroformate (MCF) derivatization has been successfully used to quantify deuterated GABA (D6-GABA) and other amino acids using GC-MS. nih.gov

For LC-MS/MS, reagents like 4-diethylaminobenzoic acid N-succinimidyl ester (DEABAS) and its deuterated isotopologue have been employed to enhance both chromatographic separation and mass spectrometric detection of GABA. researchgate.net Another widely used derivatization kit for amino acid analysis is the AccQTag Ultra system, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) to derivatize primary and secondary amines, making them suitable for reversed-phase UPLC-MS/MS analysis. acs.orgacs.org Chemical derivatization with reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) has also been shown to improve the detection of amine metabolites in tissue imaging using MALDI IMS. nih.gov

Table 3: Common Derivatization Reagents for GABA Analysis

| Reagent | Analytical Technique | Purpose |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Increases volatility and creates silyl-derivatives. taylorandfrancis.comnih.gov |

| Methyl chloroformate (MCF) | GC-MS | Allows quantification of amino and organic acids. nih.gov |

| 7-fluoro-4-nitrobenzoxadiazole (NBD-F) | LC-MS/MS | Enhances in-line pre-concentration and sensitive MS detection. researchgate.net |

| Dansyl chloride | HPLC-Fluorescence | Improves detection in plant samples. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | UPLC-MS/MS | Derivatizes primary and secondary amines for improved chromatographic and MS properties. acs.orgacs.org |

This interactive table lists common derivatization reagents used for GABA analysis, their corresponding analytical techniques, and their primary purpose in the analysis.

Dissection of the GABA Shunt Pathway in Eukaryotic and Prokaryotic Systems

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle, converting α-ketoglutarate to succinate (B1194679) via glutamate and GABA. nih.govfrontiersin.org This pathway is conserved across bacteria, yeasts, plants, and vertebrates. nih.gov The use of this compound allows researchers to trace the flow of GABA through this shunt. By introducing the labeled compound, scientists can monitor its conversion to deuterated succinic semialdehyde and subsequently deuterated succinate, confirming the activity and flux through this pathway in various organisms and under different physiological conditions.

The key enzymes involved in the GABA shunt are glutamate decarboxylase (GAD), GABA transaminase (GABA-T), and succinic semialdehyde dehydrogenase (SSADH). frontiersin.orgmdpi.com By tracking the appearance of the deuterium label in the downstream metabolites of the shunt, researchers can gain insights into the regulation and function of these enzymes. For instance, studies can determine how factors like stress or nutrient availability impact the shunting of metabolites away from the traditional TCA cycle. mdpi.comnih.gov

Tracing Carbon and Nitrogen Fluxes through Central Metabolic Networks

As an amino acid, GABA sits (B43327) at the crossroads of carbon and nitrogen metabolism. frontiersin.orgresearchgate.net this compound, in conjunction with other isotopic tracers like ¹³C-labeled glucose or ¹⁵N-labeled glutamine, enables the detailed mapping of carbon and nitrogen flow. When cells are supplied with these labeled substrates, the deuterium from this compound and the heavy isotopes from other precursors will be incorporated into various downstream metabolites.

This dual-labeling approach allows for the quantification of how much carbon and nitrogen from GABA contributes to the synthesis of other amino acids, neurotransmitters, and intermediates of central metabolism. This is particularly important for understanding how different cell types, such as neurons and astrocytes, partition these essential elements. The analysis of the resulting isotopologue distribution in various metabolites provides a quantitative picture of metabolic fluxes.

Investigation of Glucose Metabolism and its Downstream Contribution to Neurotransmitter Synthesis

Glucose is a primary fuel for the brain and its metabolism is tightly linked to the synthesis of neurotransmitters like GABA and glutamate. nih.govplos.org The complete oxidation of glucose through glycolysis and the TCA cycle provides the necessary precursors and energy for neurotransmitter production. plos.org this compound can be used to probe the intricate relationship between glucose utilization and GABA synthesis.

By co-administering ¹³C-labeled glucose and this compound, researchers can follow the metabolic fate of both compounds simultaneously. For example, they can determine the rate at which GABA is synthesized from glucose-derived glutamate versus the rate of GABA turnover by tracking the dilution of the deuterium label. This type of analysis is crucial for understanding how metabolic disorders that affect glucose homeostasis, such as diabetes, may impact neurotransmitter balance in the brain. nih.govplos.org

Differential Analysis of Astrocytic versus Neuronal Contributions to GABA Metabolism

In the central nervous system, there is a metabolic partnership between neurons and astrocytes, particularly in the cycling of glutamate and GABA. nih.gov Astrocytes are known to take up GABA from the synapse and can also synthesize it. nih.gov Distinguishing the specific roles of each cell type in GABA metabolism is a significant challenge.

This compound can be employed in cell-specific labeling studies to dissect these contributions. For instance, by using techniques that allow for the targeted delivery of the labeled GABA to either astrocytes or neurons in co-culture systems or in vivo models, it is possible to trace its metabolic fate within each cell type. This can reveal the relative rates of GABA uptake, catabolism through the GABA shunt, and its potential use for other metabolic purposes in astrocytes versus neurons. Recent studies have highlighted that astrocytes can synthesize GABA from putrescine, a pathway that can be investigated using isotopic tracers. biorxiv.org

Elucidation of Novel Metabolic Pathways via Isotopomer Pattern Analysis

The analysis of isotopomer patterns, which are the different patterns of isotopic labeling in a molecule, can reveal the presence of previously unknown metabolic pathways. nih.gov When cells are incubated with this compound, the deuterium atoms can be transferred to other molecules through various enzymatic reactions. Mass spectrometry-based techniques can then be used to identify these newly labeled compounds and deduce the biochemical reactions that led to their formation. nih.gov

This approach is not limited to known pathways. If the observed isotopomer distribution in certain metabolites cannot be explained by established metabolic routes, it suggests the existence of novel enzymatic activities or pathways. For example, unexpected labeling patterns in fatty acids or other amino acids after the administration of this compound could point towards undiscovered links between GABA metabolism and other areas of cellular biochemistry.

Research Findings Summary

| Application | Key Findings |

| GABA Shunt Dissection | Confirmed the activity of the GABA shunt in various organisms by tracing the conversion of deuterated GABA to deuterated succinate. nih.govfrontiersin.org |

| Carbon & Nitrogen Flux | Enabled quantification of GABA's contribution to the synthesis of other amino acids and central metabolites through dual-labeling studies. frontiersin.orgresearchgate.net |

| Glucose Metabolism | Allowed for the simultaneous tracking of glucose utilization and GABA turnover, providing insights into their interplay in health and disease. nih.govplos.org |

| Cell-Specific Metabolism | Facilitated the differentiation of GABA metabolic roles in astrocytes versus neurons through targeted labeling experiments. nih.govbiorxiv.org |

| Novel Pathway Discovery | Isotopomer analysis following labeled GABA administration can reveal previously unknown metabolic connections. nih.gov |

Investigations of Neurotransmitter Dynamics and Fluxes Using 4 Aminobutyric 4,4 D2 Acid

Assessment of GABA Synthesis and Catabolism Rates in Living Systems

The use of deuterated GABA, such as 4-Aminobutyric-4,4-d2 acid, or deuterated precursors like glucose, provides a direct method for measuring the rates of GABA synthesis (anabolism) and breakdown (catabolism) in vivo. researchgate.net When a labeled precursor is administered, the rate at which the deuterium (B1214612) label appears in the GABA pool is a direct measure of the GABA synthesis rate. Conversely, by introducing labeled GABA and monitoring its disappearance, researchers can determine the rate of its catabolism. tandfonline.com

GABA is primarily synthesized from glutamate (B1630785) by the enzyme glutamate decarboxylase (GAD). frontiersin.org Its catabolism is catalyzed by GABA transaminase (GABA-T), which converts GABA to succinic semialdehyde. wikipedia.orgtandfonline.com These rates are not uniform across the brain and can be influenced by various factors, including the activity of other neurotransmitter systems. For instance, studies in mice have shown that the stimulation of dopamine (B1211576) D2 receptors can inhibit GABA synthesis in regions like the corpus striatum, cerebellum, cortex, and hippocampus, while stimulation of D1 receptors can increase synthesis in the corpus striatum. nih.gov This highlights the importance of using tracers like this compound to obtain accurate, region-specific measurements of these crucial metabolic rates.

Table 1: Research Findings on Factors Influencing GABA Synthesis Rate

| Brain Region | Modulating Factor | Effect on GABA Synthesis Rate | Reference |

|---|---|---|---|

| Corpus Striatum | Dopamine D1 Receptor Agonist (SKF 77434) | Increase | nih.gov |

| Corpus Striatum | Dopamine D2 Receptor Agonist (LY 171555) | Decrease | nih.gov |

| Cerebellum | Dopamine D2 Receptor Agonist (LY 171555) | Decrease | nih.gov |

| Cortex | Dopamine D2 Receptor Agonist (LY 171555) | Decrease | nih.gov |

| Hippocampus | Dopamine D2 Receptor Agonist (LY 171555) | Decrease | nih.gov |

Quantitative Analysis of Intercompartmental GABA-Glutamine Cycling

GABA released into the synapse is taken up by surrounding astrocytes, where it is converted to glutamine. This glutamine is then transported back to GABAergic neurons to serve as a precursor for GABA synthesis, completing the GABA-glutamine cycle. nih.gov This intercellular and intercompartmental cycle is crucial for sustaining inhibitory neurotransmission. Isotope tracer studies are essential for quantifying the rate, or flux, of this cycle.

Key research findings indicate:

The GABA-glutamine cycle accounts for approximately 22-23% of the total neurotransmitter cycling (GABA plus glutamate). nih.govnih.gov

Metabolism supporting the GABA-glutamine cycle represents about 18% of the total neuronal energy expenditure (tricarboxylic acid cycle flux). nih.gov

Of the total glutamine synthesized by astrocytes, about 16% is specifically provided to GABAergic neurons to replenish their neurotransmitter pool. nih.gov

These quantitative analyses underscore the substantial metabolic investment required to support inhibitory neurotransmission.

Spatiotemporal Mapping of Neurotransmitter Turnover in Specific Brain Regions

A significant advantage of using stable isotope tracers like this compound is the ability to map metabolic activity with spatial and temporal resolution. Techniques such as deuterium magnetic resonance spectroscopic imaging (²H-MRSI) allow for the non-invasive visualization and quantification of deuterated compounds and their metabolic products in specific brain regions over time. researchgate.net

This approach enables researchers to move beyond measuring global brain metabolism and instead create detailed maps of neurotransmitter turnover. Studies using isotopic labeling in mice have successfully quantified GABAergic and glutamatergic metabolic fluxes across different brain areas, revealing significant regional variations in neurotransmitter cycling. nih.gov The contribution of GABAergic activity to total neurotransmitter cycling varies considerably by region, reflecting the diverse functional roles and neuronal compositions of these areas. nih.gov

Table 2: Regional Variation of GABA-Glutamine Cycle Flux in the Mouse Brain

| Brain Region | GABA-Gln Cycle as % of Total Neurotransmitter Cycle | Ratio of GABA-Gln Cycle to GABAergic TCA Cycle (Vcyc/VTCA) | Reference |

|---|---|---|---|

| Cerebellum | 20% | 0.33 | nih.gov |

| Cerebral Cortex | 22% | 0.43 | nih.gov |

| Hippocampus | 22% | 0.38 | nih.gov |

| Thalamus-Hypothalamus | 36% | 0.44 | nih.gov |

| Striatum | 39% | 0.43 | nih.gov |

Data derived from studies using ¹³C labeling, which establishes the methodology applicable to deuterated tracers. nih.gov

Dynamics of Exogenous Deuterated GABA Incorporation into Endogenous Metabolite Pools

When this compound is introduced into a biological system, its journey from an external source to an integrated component of the cell's metabolic machinery provides valuable information. The initial step involves uptake from the extracellular space into neurons and glia, a process mediated by specific GABA transporters (GATs). nih.gov The efficiency of this transport can be studied by monitoring the rate of accumulation of deuterated GABA inside the cells.

Once inside, the labeled GABA joins the endogenous pool and becomes a substrate for metabolic enzymes. It can be catabolized via the GABA shunt or participate in the GABA-glutamine cycle. wikipedia.orgnih.gov Tracking the appearance of the deuterium label in downstream metabolites, such as glutamine and succinate (B1194679), allows for the elucidation of pathway kinetics and relative flux. Studies in various biological systems, including plants, have demonstrated that exogenously applied GABA is readily taken up and leads to a measurable increase in the endogenous GABA pool, confirming its successful incorporation. usp.br

Table 3: Conceptual Model of Exogenous Deuterated GABA Incorporation

| Time Point | Event | Measurement | Implication |

|---|---|---|---|

| T = 0 | Administration of this compound | Baseline endogenous GABA level | Establishes starting conditions |

| T = 1 hr | Uptake via GABA Transporters (GATs) | Increased intracellular concentration of labeled GABA | Quantifies transporter efficiency |

| T = 2 hrs | Entry into GABA-Glutamine Cycle | Detection of labeled glutamine | Measures flux into the neurotransmitter recycling pathway |

| T = 4 hrs | Catabolism via GABA Shunt | Detection of labeled succinate | Measures flux into the energy production pathway |

This table presents a conceptual framework for tracking the dynamics of tracer incorporation.

Investigation of Bioavailability, Transport, and Metabolic Stability Using 4 Aminobutyric 4,4 D2 Acid in Research Models

Characterization of Metabolic Stability and Half-Life in Non-Human Biological Samples

The primary metabolic pathway for GABA involves the enzyme GABA transaminase (GABA-T), which converts it to succinic semialdehyde. wikipedia.org Research has demonstrated that the rate-limiting step of this transamination reaction is the cleavage of the hydrogen bond at the γ-carbon position. nih.gov

By substituting the hydrogens at this position with deuterium (B1214612), as in 4-Aminobutyric-4,4-d2 Acid, the metabolic rate is substantially decreased. Studies using hog brain GABA aminotransferase have quantified this deuterium isotope effect. Kinetic analysis revealed that the maximal reaction rate (Vmax) for the non-deuterated GABA was significantly higher than for its deuterated counterpart. The ratio of Vmax for the standard substrate versus the deuterated substrate was found to be between 6 and 7, indicating a profound reduction in the rate of metabolism for the deuterated compound. nih.gov This reduced metabolic clearance directly translates to an increased biological half-life in in-vivo studies in rats. juniperpublishers.com This enhanced stability makes this compound an ideal tracer for studies where preventing rapid degradation of the molecule is crucial.

| Substrate | Enzyme | Observed Effect | Vmax Ratio (Non-labeled/Deuterated) | Reference |

|---|---|---|---|---|

| γ-Aminobutyric acid (GABA) vs. GABA deuterated at γ-carbon | Hog Brain γ-Aminobutyrate Aminotransferase | Cleavage of the γ-carbon-hydrogen bond is the rate-determining step. Deuteration significantly reduces the rate of transamination. | 6 to 7 | nih.gov |

Analysis of Cellular Uptake and Translocation Mechanisms (e.g., across cell membranes, blood-brain barrier models)

The ability of GABA to cross the blood-brain barrier (BBB) is a subject of ongoing research, with evidence suggesting that specific transporter systems facilitate its passage. mdpi.comfrontiersin.orgnews-medical.net In vitro models using conditionally immortalized mouse brain capillary endothelial cell lines (TM-BBB) have been instrumental in characterizing these transport mechanisms. nih.gov Studies show that GABA uptake is a concentration-dependent process that relies on sodium (Na+) and chloride (Cl-) ions. nih.gov

The use of isotopically labeled probes like this compound is critical in these analyses. Its enhanced metabolic stability ensures that the measured uptake and translocation rates reflect the transport process itself, rather than being confounded by simultaneous degradation of the compound. Research has identified specific transporters, such as GAT2/BGT-1, expressed at the BBB that are involved in GABA transport. nih.gov Furthermore, studies using radiolabeled GABA in rat brain graft models show that it can cross into transplanted brain tissue, with uptake observed in neurons and glia. mdpi.com this compound serves as a superior tracer in such experiments to delineate the kinetics and capacity of these translocation mechanisms across both cell membranes and complex biological barriers like the BBB.

Distribution Studies of this compound in Non-Human Tissues and Biological Fluids

Understanding the distribution of GABA within the central nervous system is fundamental to elucidating its function. Studies in various species have mapped the distribution of GABA in different nervous tissues. capes.gov.br Further research has delved into the subcellular distribution within the brain, examining its concentration in fractions containing synaptosomes and mitochondria. nih.govbohrium.com

Distribution studies benefit immensely from the use of a metabolically robust probe like this compound. When introduced into preclinical models, its slower breakdown allows for a more accurate temporal and spatial tracking of its journey through biological fluids and into various tissues. This is particularly important for determining the concentration at the site of action, such as within specific brain regions or even subcellular compartments. The reduced rate of metabolism prevents the rapid loss of the labeled signal, enabling researchers to quantify distribution volumes and concentrations with greater precision. For instance, in studies comparing genetically seizure-susceptible and seizure-resistant rats, tracking the distribution of an administered labeled compound can help reveal defects in its transport or storage. bohrium.com

Elucidation of Transporter Substrate Specificity and Activity using Deuterated Probes

The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake from the synaptic cleft. nih.gov There are several subtypes of these transporters, including GAT1, GAT2, and GAT3, which differ in their distribution and substrate specificity. hmdb.ca Characterizing the specificity and activity of these transporters is crucial for understanding GABAergic signaling and for designing targeted therapeutics.

Deuterated probes like this compound are invaluable for these investigations. The slower metabolism of the deuterated molecule ensures that it remains intact during binding and transport assays, providing a clearer picture of the transporter's intrinsic properties. researchgate.net For example, in studies using mouse brain capillary endothelial cells, the uptake of labeled GABA was inhibited by compounds like betaine (B1666868) and taurine, helping to confirm the involvement of the GAT2/BGT-1 transporter. nih.gov By using a stable probe like this compound, researchers can more accurately determine key kinetic parameters like the Michaelis-Menten constant (Km) and maximal uptake rate (Vmax) for specific transporters, and investigate how different substrates and inhibitors compete for binding. nih.govnih.gov This allows for a precise elucidation of the structure-activity relationships that govern transporter substrate specificity. nih.gov

| Cell Line | Parameter | Value | Inhibitors | Identified Transporter | Reference |

|---|---|---|---|---|---|

| TM-BBB (immortalized mouse brain capillary endothelial cells) | Michaelis-Menten constant (Km) | 679 +/- 80 µmol/L | Betaine, β-alanine, Nipecotic acid, Taurine, Quinidine | GAT2/BGT-1 | nih.gov |

| Maximal uptake rate (Vmax) | 4,790 +/- 494 pmol/(mg protein x 5 min) |

Impact of Deuteration on Compound Behavior and Pharmacokinetic Properties in Pre-Clinical Research Models

The primary impact of deuterating a molecule like GABA at a key metabolic site is the significant improvement of its pharmacokinetic profile. juniperpublishers.com This "deuterium effect" is a direct consequence of the kinetic isotope effect, which slows down the rate of metabolic reactions. juniperpublishers.comnih.gov

In preclinical research models, this translates to several observable benefits. The major effect is a reduction in the rate of systemic clearance, which in turn increases the biological half-life of the compound. juniperpublishers.com For instance, in-vivo studies in rats with other deuterated compounds have shown a more than two-fold increase in half-life. juniperpublishers.com This allows for the maintenance of therapeutic systemic exposure with potentially lower or less frequent dosing. Importantly, this modification of pharmacokinetic properties is often achieved without altering the compound's fundamental pharmacodynamic properties, such as its binding affinity for its target receptors (e.g., GABA-A receptors). juniperpublishers.com Therefore, this compound serves as a model compound that retains the biological activity of GABA while possessing enhanced stability and a more favorable pharmacokinetic profile for research applications. researchgate.net

Advanced Research Models and Methodologies Utilizing 4 Aminobutyric 4,4 D2 Acid

In Vitro Experimental Systems for GABAergic System Research

In vitro models are fundamental for dissecting the cellular and molecular mechanisms of the GABAergic system. The use of 4-Aminobutyric-4,4-d2 Acid in these systems provides a distinct advantage in tracking GABA's fate within controlled environments.

Isolated Tissue Slice Models (e.g., brain slices)

Isolated brain slices, particularly from the hippocampus and cerebellum, are a cornerstone of neurophysiological research. nih.govdiva-portal.org These preparations maintain the local cellular architecture and synaptic connectivity, offering a window into the functioning of neural circuits. In this context, this compound can be used to study GABA release, uptake, and metabolism in specific neuronal populations and glial cells within a preserved tissue environment.

For instance, studies using acutely prepared brain slices have been instrumental in observing the co-release of multiple neurotransmitters, such as glutamate (B1630785) and GABA, from the same neuron. biorxiv.org The application of deuterated GABA allows researchers to distinguish the exogenously applied tracer from the endogenously released neurotransmitter, facilitating the study of transporter kinetics and the influence of various pharmacological agents on GABAergic transmission. biorxiv.org Research on rat hippocampal slices has shown that pre-incubation with certain cytokines can enhance GABAergic currents, a process that can be meticulously tracked using labeled GABA. diva-portal.org

Primary Neuronal and Astrocytic Cell Culture Systems

Primary cultures of neurons and astrocytes, typically derived from rodent brains, offer a simplified system to investigate the properties of individual cell types. mdpi.comthermofisher.com These cultures are invaluable for studying the distinct roles of neurons and glial cells in GABA metabolism and signaling. nih.govresearchgate.net

The use of this compound in these cultures allows for precise measurement of GABA uptake and metabolism by specific cell types. For example, studies have shown that astrocytes and neurons exhibit different rates of GABA uptake. nih.gov By introducing deuterated GABA into the culture medium, researchers can quantify the rate of its transport into cells and its subsequent conversion to other metabolites, providing insights into the metabolic capacity of each cell type. Furthermore, these systems are used to investigate how various factors, including other neurotransmitters or pathological conditions, affect GABAergic function at the cellular level. nih.govnih.gov

Table 1: GABA Uptake Rates in Primary Rat Cerebral Cortical Cultures

| Cell Type | GABA Uptake Rate (nmol/mg protein/min) |

| Astrocytes | 0.125 nih.gov |

| Neurons | 1.53 nih.gov |

Organoid and 3D Cell Culture Models

Brain organoids and other 3D cell culture models represent a significant advancement in in vitro research, bridging the gap between simple cell cultures and the complex in vivo environment. nih.govfrontiersin.org These models, derived from human induced pluripotent stem cells (hiPSCs), self-organize to form structures that mimic aspects of the developing human brain, including the presence of both excitatory and inhibitory neurons, as well as glial cells. nih.govmdpi.comfrontiersin.org

The application of this compound in these sophisticated models can help elucidate the development and maturation of GABAergic circuits. nih.gov For example, researchers can track the metabolism and signaling of deuterated GABA to understand the GABA polarity switch, a key developmental milestone where GABA's function transitions from excitatory to inhibitory. nih.govmdpi.com These models are also used to study the pathophysiology of neurodevelopmental disorders like Fragile X syndrome, where alterations in GABAergic signaling are implicated. quotidianosanita.it The ability to trace deuterated GABA within these human-derived 3D structures provides a unique opportunity to investigate disease mechanisms in a more physiologically relevant context. frontiersin.orgquotidianosanita.it

In Vivo Non-Human Animal Models for Metabolic and Neurotransmitter Studies

In vivo animal models are indispensable for understanding the complex interplay of metabolic and neurotransmitter systems within a living organism. The use of this compound in these models allows for the study of whole-body and organ-specific GABA metabolism and neurotransmitter dynamics.

Rodent Models (e.g., rat, mouse) for Brain Metabolism and Neurotransmitter Fluxes

Rodent models are widely used to investigate brain metabolism and the dynamic exchange of neurotransmitters between different cell types. nih.govfrontiersin.org The administration of deuterated GABA to these animals allows researchers to trace its distribution, metabolism, and impact on neurotransmitter systems in various brain regions. frontiersin.orgacs.org

Table 2: Key Findings from Rodent Models Utilizing Deuterated GABA

| Model | Key Finding | Reference |

| Mouse Model of Huntington's Disease | Age-dependent decrease in striatal GABA levels. | plos.org |

| Rat Model of Neonatal Hypoxic-Ischemic Injury | Used as a standard to quantify GABA level changes in brain subregions. | acs.org |

| Mouse Model of Alzheimer's Disease | Reduced glutamatergic and GABAergic neurotransmitter cycling. | frontiersin.org |

Plant Models for Exogenous GABA Uptake, Translocation, and Metabolism

While GABA is primarily known as a neurotransmitter in animals, it also plays crucial roles in plants, particularly in response to stress. nih.govusp.brfrontiersin.org The application of this compound to plants allows researchers to study the uptake, transport, and metabolism of exogenously applied GABA, distinguishing it from the plant's endogenous GABA pools. nih.govfrontiersin.org

Research using deuterated GABA has shown that it can be taken up by the roots and translocated throughout the plant, primarily via the xylem. nih.gov Once inside the plant, it is metabolized, with studies in citrus seedlings identifying deuterated succinic acid as a metabolite. nih.gov This indicates that exogenous GABA enters the GABA shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. nih.govfrontiersin.org In Arabidopsis plants, studies with deuterated GABA have helped to understand systemic signaling in response to wounding, suggesting that local GABA application can trigger a systemic accumulation of endogenous GABA. frontiersin.orgmpg.de These findings are crucial for understanding how GABA contributes to plant growth, development, and stress tolerance. mdpi.comoup.comnih.gov

Table 3: Translocation and Metabolism of Deuterated GABA in Plants

| Plant Model | Key Finding | Reference |

| Mexican lime (Citrus aurantifolia) | D6-GABA is taken up by roots, translocated via xylem, and metabolized to D4-succinic acid with a half-life of ~1.3 hours. | nih.gov |

| Arabidopsis thaliana | Exogenously applied D2-GABA is taken up by wounded leaves but not translocated systemically; however, it induces systemic accumulation of endogenous GABA. | frontiersin.orgmpg.de |

Invertebrate Models (e.g., insect systems) for Metabolic Network Analysis

Invertebrate models, particularly the nematode Caenorhabditis elegans and various insect systems, serve as powerful platforms for the detailed analysis of metabolic networks due to their genetic tractability, short life cycles, and conserved metabolic pathways. mdpi.com The use of stable isotope tracers, such as this compound, is instrumental in these models for elucidating the intricacies of γ-aminobutyric acid (GABA) metabolism.

In C. elegans, which possesses a fully mapped neural circuitry, researchers can investigate the precise roles of GABAergic neurons in behavior and response to environmental stressors. mdpi.com Studies have identified the core enzymes for GABA synthesis and catabolism, including glutamate decarboxylase and GABA-transaminase, making it an excellent model to trace metabolic flux. nih.gov For instance, proteomics analysis in C. elegans exposed to silica (B1680970) nanoparticles revealed the downregulation of proteins essential to GABA metabolic pathways, such as glutamate dehydrogenase (gdh-1) and glutamate oxaloacetate transaminase (got-1.2), correlating with observed locomotion defects. mdpi.comnih.gov By introducing this compound, researchers can precisely track the flow of the deuterated label through the GABA shunt and connecting pathways, quantifying the impact of genetic or environmental perturbations on network function.

Insect systems are also valuable for studying GABA metabolism, especially in the context of neurotransmission and plant-insect interactions. nih.gov GABA acts as a key neurotransmitter in invertebrates and is a target for some insecticides. nih.gov Metabolomic studies on species like Spodoptera frugiperda have analyzed how pesticides affect amino acid metabolism, including pathways linked to GABA. mdpi.com Using this compound in such studies allows for the precise mapping of how toxic compounds disrupt GABA synthesis, recycling, or catabolism, providing a clearer picture of the metabolic response to chemical stressors.

| Invertebrate Model | Area of Metabolic Investigation | Key Research Findings | Potential Role of this compound |

|---|---|---|---|

| Caenorhabditis elegans | Neurotransmitter Metabolism & Neurotoxicity | Identified key enzymes in GABA synthesis and degradation (Glutamate Decarboxylase, GABA-transaminase). nih.gov Showed that neurotoxins can downregulate proteins in the GABA metabolic pathway, leading to neuronal degeneration. mdpi.comnih.gov | Tracing the fate of the deuterium (B1214612) label to quantify flux through the GABA shunt under toxic stress. |

| Insect Systems (e.g., Spodoptera frugiperda) | Pesticide Response & Amino Acid Metabolism | Revealed that pesticide exposure alters the metabolism of key amino acids, including those that are precursors to or derived from GABA pathways. mdpi.com | Quantifying the disruption of GABA metabolic flux as a specific indicator of pesticide impact. |

| Drosophila melanogaster | GABAergic Neural Connections | GABA-mediated neural connections have been mapped in sensory systems like the antennal lobe. invivochem.com | Tracing GABA distribution and turnover within specific neural circuits to understand their function. |

Integration with Multi-Omics Approaches (e.g., Stable Isotope-Resolved Metabolomics, Fluxomics)

The full potential of this compound is realized when it is integrated into multi-omics frameworks, particularly Stable Isotope-Resolved Metabolomics (SIRM) and metabolic flux analysis (fluxomics). These advanced methodologies move beyond static measurements of metabolite levels to provide a dynamic view of metabolic pathway activity. chromservis.eu

SIRM utilizes stable isotope tracers like this compound to follow the transformation of atoms through metabolic networks. chromservis.eu When introduced into a biological system, the deuterium atoms on the 4-carbon of the GABA molecule act as a tag. As the labeled GABA is metabolized, these tags are incorporated into downstream products such as succinic semialdehyde, succinate (B1194679), and potentially other intermediates of the tricarboxylic acid (TCA) cycle. plos.org High-resolution mass spectrometry can then distinguish between the labeled (heavy) and unlabeled (light) versions of these metabolites, allowing for the precise calculation of metabolic flux—the rate of turnover of molecules through a pathway. chromservis.eu This approach is critical for understanding how metabolic routes are regulated under different physiological or pathological states. chromservis.eu

Fluxomics expands on this by using mathematical models to analyze isotopic labeling patterns across the entire metabolome, providing a comprehensive map of cellular metabolic activity. nih.gov For example, by tracing the label from this compound, fluxomics can quantify the contribution of the GABA shunt to the TCA cycle, a critical intersection of nitrogen and carbon metabolism. nih.gov

Integrating SIRM and fluxomics data with other omics datasets, such as proteomics and transcriptomics, provides a powerful, systems-level understanding of metabolic regulation. For example, a study combining metabolomics and proteomics could reveal that an observed decrease in flux through the GABA shunt (measured using this compound) is correlated with the reduced expression of the enzyme GABA transaminase (ABAT). nih.gov This multi-omics approach enables researchers to connect changes at the gene and protein level directly to functional metabolic outputs, uncovering regulatory mechanisms that would be invisible to any single omics technique alone. goettingen-research-online.de

| Methodology | Biological Question | Data Generated Using this compound | Integrated Insights |

|---|---|---|---|

| Stable Isotope-Resolved Metabolomics (SIRM) | How does metabolic stress alter GABA catabolism? | Quantification of labeled succinic semialdehyde and succinate derived from the deuterated GABA tracer. plos.org | Pinpoints the specific enzymatic steps in the GABA shunt that are affected by stress. |

| Metabolic Flux Analysis (Fluxomics) | What is the contribution of the GABA shunt to mitochondrial energy metabolism? | Rate of incorporation of deuterium into TCA cycle intermediates like malate (B86768) and citrate. nih.gov | Provides a quantitative measure of how GABA catabolism fuels the TCA cycle relative to other substrates like glucose or fatty acids. nih.gov |

| Proteomics + SIRM | Which enzymes control the rate of GABA metabolism? | Flux rates through the GABA pathway correlated with the abundance of enzymes like ABAT and ALDH5A1. plos.orgnih.gov | Identifies rate-limiting enzymes and potential targets for modulating GABA metabolism. |

| Transcriptomics + Fluxomics | How is the GABA shunt transcriptionally regulated in response to environmental changes? | Correlation between the flux from GABA to succinate and the mRNA expression levels of GABA metabolism genes. nih.gov | Reveals transcriptional control mechanisms that govern metabolic reprogramming of the GABA pathway. |

Future Directions and Emerging Research Avenues

Development of Novel Deuteration Strategies for Positional Labeling and Enhanced Metabolic Tracing

The strategic placement of deuterium (B1214612) atoms within a molecule, known as positional or site-selective labeling, is crucial for detailed metabolic tracing and understanding reaction mechanisms. Traditional methods for deuteration often lack specificity, leading to labeling at multiple positions. However, recent advancements are paving the way for more precise and efficient deuteration strategies applicable to molecules like GABA.

One of the most promising frontiers is the use of enzymatic catalysis . Researchers are harnessing the specificity of enzymes to introduce deuterium at defined locations on a molecule. For instance, studies have demonstrated that aminotransferases can be paired with other proteins to catalyze hydrogen-deuterium (H/D) exchange at specific carbon atoms (Cα and Cβ) of amino acids. nih.gov By controlling the enzymatic components in the reaction, it is possible to dictate the deuteration pattern, a level of control that was previously challenging to achieve. nih.gov This approach, operating directly on free amino acids, offers improved efficiency over traditional multi-step chemical syntheses. nih.gov

Another burgeoning area is the development of novel metal-catalyzed deuteration methods. Silver-catalyzed C-H bond deuteration has shown promise for the site-selective labeling of various heterocyclic compounds and pharmaceuticals. escholarship.org This technique exhibits broad functional group tolerance and can achieve high levels of deuterium incorporation at specific, often the most acidic, C-H bonds. escholarship.org Such methods could be adapted for the positional labeling of GABA, providing researchers with specifically labeled tracers like 4-Aminobutyric-4,4-d2 Acid to investigate its metabolic fate with high precision. The development of these strategies is critical for producing a toolkit of specifically deuterated GABA isotopologues to unravel the complexities of its metabolic pathways. nih.gov

| Deuteration Strategy | Description | Potential Advantage for GABA Labeling |

| Enzymatic Catalysis | Utilizes enzymes like aminotransferases to facilitate site-selective H/D exchange on amino acids. nih.gov | High specificity for producing positionally labeled GABA, such as at the C-4 position, for precise metabolic tracing. |

| Metal-Catalyzed Deuteration | Employs metal catalysts, such as silver complexes, to activate and deuterate specific C-H bonds. escholarship.org | Offers a chemical approach to site-selective labeling with broad functional group tolerance. |

| Late-Stage Functionalization | Introduces isotopic labels into a molecule at a late stage of the synthesis via C-H activation. | Enables the efficient production of deuterated compounds without the need for de novo synthesis from labeled precursors. |

Advancements in Hybrid Analytical Techniques for Higher Sensitivity and Spatiotemporal Resolution

The ability to detect and quantify deuterated compounds like this compound within complex biological samples is paramount to its utility as a research tool. The development of advanced hyphenated analytical techniques, which couple separation methods with sensitive detection technologies, is significantly enhancing our capacity to analyze these labeled molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly its tandem (LC-MS/MS) and high-resolution variants, stands out as a cornerstone for the analysis of neurotransmitters and their deuterated analogs. ajrconline.orgwisdomlib.org These techniques offer high sensitivity and selectivity, allowing for the precise quantification of compounds like GABA in biological matrices such as cerebrospinal fluid and plasma. nih.govwur.nl The use of deuterated internal standards, such as this compound, is a standard practice in these methods to ensure accurate quantification. wur.nl Recent developments in LC-MS/MS methods have focused on minimizing sample preparation and increasing throughput, enabling more efficient analysis. researchgate.net

The integration of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique. wisdomlib.orgnih.gov LC-NMR provides detailed structural information online, which is invaluable for identifying metabolites of deuterated compounds and confirming the position of the deuterium label. nih.gov While traditionally less sensitive than MS, advancements such as cryoflow probes have significantly boosted the sensitivity of on-line NMR, making it more applicable for the analysis of low-concentration analytes. nih.gov

Furthermore, emerging imaging techniques are providing unprecedented spatiotemporal resolution. Stimulated Raman Scattering (SRS) microscopy , for example, has been used to directly image deuterated neurotransmitters, including a deuterated GABA isotopologue, in live cells based on the carbon-deuterium bond's unique vibrational frequency. arxiv.org This allows for the visualization of intracellular neurotransmitter distribution and release dynamics without the need for fluorescent tags, offering a powerful tool to study neuronal processes in real-time. arxiv.org

| Analytical Technique | Principle | Advantage for Deuterated GABA Analysis |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass spectrometry for high sensitivity and specificity. ajrconline.orgwisdomlib.org | Enables accurate quantification of this compound and its metabolites in complex biological fluids. nih.govwur.nl |

| LC-NMR | Combines liquid chromatography with NMR spectroscopy for online structural elucidation of separated compounds. wisdomlib.orgnih.gov | Confirms the structure and position of the deuterium label on GABA and its metabolites. nih.gov |

| Stimulated Raman Scattering (SRS) Microscopy | A vibrational imaging technique that detects the unique frequency of carbon-deuterium bonds. arxiv.org | Allows for direct, real-time imaging of deuterated GABA in live cells, providing high spatiotemporal resolution of its distribution and transport. arxiv.org |

Expansion of Deuterated GABA Applications to Diverse Biological Systems and Physiological Contexts

The utility of deuterated GABA, including this compound, is expanding beyond traditional neuroscience applications into a variety of biological systems and physiological or pathological contexts.

In plant biology , GABA is recognized as a signaling molecule involved in growth, development, and stress responses. nih.govfrontiersin.org The use of deuterated GABA, specifically D6-GABA, has been instrumental in studying the uptake, translocation, and metabolism of exogenous GABA in plants. nih.gov These studies have shown that GABA can be taken up by the roots and transported throughout the plant, where it is metabolized, for instance, into succinic acid. nih.gov This research provides a foundation for exploring how GABA supplementation might enhance plant tolerance to environmental stresses like high salinity or combined high light and heat stress. biorxiv.orgmdpi.com